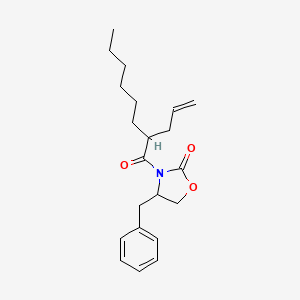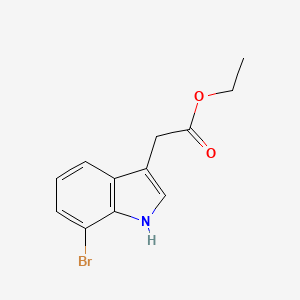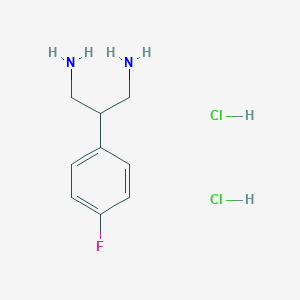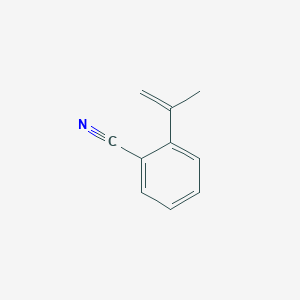
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one is an organic compound with the molecular formula C21H29NO3 This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Allyloctanoyl Group: The allyloctanoyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride. The reaction is typically performed in the presence of a base such as triethylamine or pyridine.
Benzylation: The final step involves the introduction of the benzyl group through a benzylation reaction. This can be achieved using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Allyloctanoyl)-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of a benzyl group.
3-(2-Allyloctanoyl)-4-ethyloxazolidin-2-one: Similar structure but with an ethyl group instead of a benzyl group.
3-(2-Allyloctanoyl)-4-propyloxazolidin-2-one: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can provide additional steric and electronic effects, making the compound distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C21H29NO3 |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
4-benzyl-3-(2-prop-2-enyloctanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3 |
InChI-Schlüssel |
NYIOEDUOZUIYCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)

![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)


![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)

